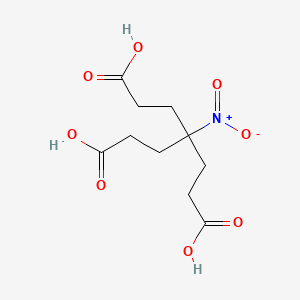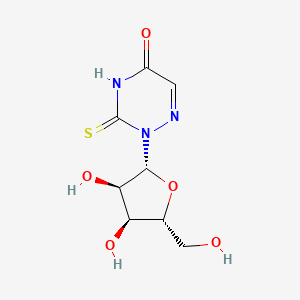![molecular formula C26H24NO+ B1224883 4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium](/img/structure/B1224883.png)
4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1-naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium is a member of naphthalenes.
Applications De Recherche Scientifique
Intramolecular Cycloaddition and Cleavage
- Application : Intramolecular cycloaddition of similar compounds led to the production of potentially biologically active salts. These salts have shown the capability of undergoing cleavage in aqueous alkali, forming aminomethylphenanthrenes, indicating a potential application in biological and chemical syntheses (Chukhajian et al., 2020).
Synthesis and Characterization
- Application : Related morpholine compounds were synthesized and characterized, suggesting applications in organic chemistry for developing new compounds with specific properties (Hu Ai-xi, 2005).
Biological Activities
- Application : Enamine derivatives of similar compounds were synthesized and showed biological activities against certain species, indicating potential use in biomedical research (Oliveira et al., 2002).
Cyclization of Benzylamines
- Application : The synthesis of dihydro-isoquinolines from similar compounds suggests its utility in creating specific organic structures, which could be relevant in pharmaceutical and chemical industries (Brooks et al., 1973).
Synthesis of Hydrochloride Salts
- Application : The synthesis of arylmorpholine hydrochloride salts from related compounds indicates a potential for creating new chemical entities with specific properties, useful in various chemical applications (Zhao, 2012).
Topical Drug Delivery
- Application : Novel morpholinyl esters of naproxen were synthesized for potential use in topical drug delivery, indicating applications in pharmaceutical formulations (Rautio et al., 2000).
Synthesis and Molecular Docking Studies
- Application : The growth and characterization of single crystals of compounds similar to 4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium were studied for potential antimicrobial applications (Ranjith et al., 2014).
Voltammetric Determination of Trace Metals
- Application : Morpholine-4-carbodithioates were used in the determination of trace amounts of vanadium and molybdenum, suggesting applications in environmental analysis and monitoring (Puri et al., 1998).
Antibacterial Activity
- Application : Compounds like 4-(phenylsulfonyl) morpholine have been studied for their antibacterial activity against multidrug-resistant strains, indicating potential use in developing new antimicrobial agents (Oliveira et al., 2015).
Propriétés
Nom du produit |
4-[3-(1-Naphthalenyl)prop-2-ynyl]-4-(3-phenylprop-2-ynyl)morpholin-4-ium |
|---|---|
Formule moléculaire |
C26H24NO+ |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
4-(3-naphthalen-1-ylprop-2-ynyl)-4-(3-phenylprop-2-ynyl)morpholin-4-ium |
InChI |
InChI=1S/C26H24NO/c1-2-9-23(10-3-1)11-7-17-27(19-21-28-22-20-27)18-8-15-25-14-6-13-24-12-4-5-16-26(24)25/h1-6,9-10,12-14,16H,17-22H2/q+1 |
Clé InChI |
CUICAVLQGXKHLF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[N+]1(CC#CC2=CC=CC=C2)CC#CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-methyl-1-(thiophen-2-ylmethyl)thiourea](/img/structure/B1224800.png)
![N-cycloheptyl-3-[3,4-dihydro-2H-quinolin-1-yl(oxo)methyl]benzenesulfonamide](/img/structure/B1224801.png)
![N-(3-bromophenyl)-2-[[5-(7-methoxy-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224802.png)
![2-[4-chloro-5-(cyclopentylsulfamoyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B1224803.png)
![1-[4-[[4-(2-Chloro-6-nitrophenoxy)phenyl]methoxy]phenyl]ethanone](/img/structure/B1224804.png)
![(2E)-N-({4-[(acetylcarbamothioyl)amino]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B1224808.png)
![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)
![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)
![2-(2-Furanylmethylamino)benzoic acid [2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] ester](/img/structure/B1224815.png)
![1-[2-[[5-(2-Methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]-1-oxoethyl]-2-pyrrolidinone](/img/structure/B1224817.png)
![4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester](/img/structure/B1224818.png)

![N-[(2-chloro-6-phenoxyphenyl)methyl]benzenesulfonamide](/img/structure/B1224824.png)
